molecular formula C7H7BrFNO B12974808 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol

1-(4-Bromo-2-fluoropyridin-3-yl)ethanol

Cat. No.: B12974808
M. Wt: 220.04 g/mol
InChI Key: AZQBWWJLKXODKF-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₇BrFNO Molecular Weight: 220.04 g/mol CAS Number: VCID: VC17385141 Structure: Features a pyridine ring substituted with bromine (position 4), fluorine (position 2), and an ethanol group (position 3) .

This compound is a halogenated pyridine derivative with applications in medicinal and agricultural chemistry. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to ensure high yield and purity . The bromine and fluorine substituents enhance its reactivity and biological activity by influencing electronic properties and binding affinity to enzymes or receptors.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

1-(4-bromo-2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3

InChI Key

AZQBWWJLKXODKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and fluorine reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromo-2-fluoropyridin-3-yl)ethanol has the molecular formula C7H7BrFNO, characterized by the presence of bromine and fluorine substituents on the pyridine ring. This configuration enhances its chemical reactivity and stability, making it a valuable compound in synthetic organic chemistry.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its halogen substituents facilitate various chemical reactions, including:

  • Nucleophilic Substitution : The bromine and fluorine atoms can be replaced by nucleophiles, enabling the formation of diverse derivatives.
  • Oxidation and Reduction : The hydroxyl group allows for transformations to carboxylic acids or alcohols.
  • Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionHalogen atoms replaced by nucleophiles
Oxidation/ReductionConversion to carboxylic acids or alcohols
Coupling ReactionsFormation of biaryl compounds via cross-coupling

Biological Research

In biological research, this compound has been investigated for its potential as a chemical probe in various studies, particularly related to enzyme inhibition and drug development. Its unique structure allows it to interact with specific biological targets, enhancing its binding affinity due to the presence of halogens.

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound exhibit significant activity against enzymes involved in cancer pathways. For example, studies on B-cell lymphoma 6 (BCL6) inhibition have shown that derivatives of this compound can effectively modulate enzyme activity, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

The compound is being explored for its role in developing new pharmaceuticals. Its chiral nature allows for enantioselective interactions with biological targets, which is crucial for optimizing drug efficacy and minimizing side effects.

Table 2: Potential Therapeutic Applications

Application AreaDescription
OncologyInhibition of oncogenic pathways
Antimicrobial AgentsPotential use as an antimicrobial agent
Drug DevelopmentExploration of novel therapeutic agents

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals with specific properties. Its unique chemical structure enables the development of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-(4-bromo-2-fluoropyridin-3-yl)ethanol lies in its substitution pattern, which directly impacts its chemical reactivity, solubility, and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Halogen Differences Molecular Weight (g/mol) Key Properties/Applications
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol Br at 5, F at 2, ethanol at 3 Br position shift 220.04 Reduced binding affinity compared to target compound; used in Suzuki-Miyaura couplings
1-(4-Bromo-2-chloropyridin-3-yl)ethanol Cl replaces F at position 2 Cl vs. F 218.45 Higher lipophilicity but lower electronegativity; less potent in enzyme inhibition
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol Br at 5, F at 3, ethanol at 2 Altered substitution 220.04 Distinct metabolic stability; explored in agrochemical development
1-(3-Bromo-4-fluorophenyl)ethanol Phenyl ring instead of pyridine Heterocycle vs. benzene 219.05 Lower polarity; broader antimicrobial activity

Key Findings:

Halogen Positioning :

  • Bromine at position 4 (target compound) enhances steric interactions with target proteins compared to position 5 analogs .
  • Fluorine at position 2 increases electronegativity, improving hydrogen-bonding capacity versus chlorine-substituted derivatives .

Functional Group Impact: Ethanol groups improve solubility in polar solvents compared to ketone analogs (e.g., 1-(4-bromo-2-fluoropyridin-3-yl)ethanone) . Methyl or propanol substitutions reduce binding specificity due to steric hindrance .

Phenyl-based analogs (e.g., 1-(3-bromo-4-fluorophenyl)ethanol) exhibit broader but less specific antimicrobial effects .

Biological Activity

1-(4-Bromo-2-fluoropyridin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, antibacterial properties, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C7H7BrFN\text{C}_7\text{H}_7\text{BrF}\text{N}. The presence of bromine and fluorine in the pyridine ring enhances its chemical reactivity and stability, making it a valuable candidate for various biological applications.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) significantly enhance binding affinity, which is crucial for enzyme inhibition studies. These interactions can influence various biochemical pathways, potentially leading to therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against gram-positive bacteria, which is essential in the context of rising antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Compound MIC (µg/mL) Target Bacteria
This compound4 - 64Staphylococcus aureus, Streptococcus pneumoniae
Linezolid0.25Enterococcus faecalis

This table illustrates that while this compound shows moderate antibacterial activity, it remains a candidate for further optimization to enhance its efficacy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted on various derivatives of pyridine compounds demonstrated that those with halogen substitutions exhibited better antibacterial activity compared to their non-halogenated counterparts. In particular, derivatives containing bromine showed enhanced potency against specific bacterial strains .
  • Cytotoxicity Assessments : Cytotoxicity tests using the MTT assay revealed that this compound has a dose-dependent cytotoxic effect on cancer cell lines. Notably, at concentrations below 256 µg/mL, cell survival remained above 85%, suggesting a favorable therapeutic index .
  • Molecular Docking Studies : Molecular docking studies have predicted the binding modes of this compound with various biological targets. These studies indicate that the compound can effectively inhibit target enzymes involved in bacterial growth and biofilm formation .

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